3,6-Dichloro-2H-1,4-benzoxazine
Description
Properties
CAS No. |
918968-04-4 |
|---|---|
Molecular Formula |
C8H5Cl2NO |
Molecular Weight |
202.03 g/mol |
IUPAC Name |
3,6-dichloro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H5Cl2NO/c9-5-1-2-7-6(3-5)11-8(10)4-12-7/h1-3H,4H2 |
InChI Key |
NZRYGYYMJLJCSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(O1)C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization is a prevalent method for synthesizing benzoxazine compounds. This process often involves the reaction of phenolic compounds with formaldehyde and amines.
Reactants: A phenolic compound (such as bisphenol A), paraformaldehyde, and an amine (like 1,4-diaminobutane).
-
- Mix the reactants in a flask.
- Heat the mixture to approximately 100 °C to form a homogeneous solution.
- Further heat to 120 °C for cyclization to occur.
Purification: The crude product can be purified via recrystallization using solvents like ethyl ether or acetone.
Yield Example:
A typical yield from this method can exceed 75% depending on the specific conditions used.
Condensation Reactions
Condensation reactions are another effective method for synthesizing benzoxazines. This approach often employs dichloroacetyl chloride as a key reagent.
-
- 2-Aminophenol
- 1,2-Dibromoethane
- Dichloroacetyl chloride
-
- The amine is reacted with dibromoethane under controlled conditions to form an intermediate.
- This intermediate is then acylated using dichloroacetyl chloride.
Characterization: The resulting compounds are characterized using techniques such as NMR and mass spectrometry.
Yield Example:
This method has been reported to yield novel N-dichloroacetyl derivatives with high purity.
Extrusion Techniques
Extrusion techniques provide a continuous processing method for synthesizing benzoxazines, which can be advantageous for large-scale production.
Equipment: Use a single-screw extruder connected to a Brabender Plasticorder.
Reactants: Similar to other methods, involving phenolic compounds and formaldehyde derivatives.
-
- The reactants are fed into the extruder.
- The temperature is maintained between room temperature and 100 °C during mixing.
- The extruder operates at sufficient RPM to ensure thorough mixing and reaction completion.
Outcome: This method allows for efficient production with minimal solvent use and can achieve yields above 85%.
Comparative Analysis of Methods
| Method | Reactants | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | Phenol, Formaldehyde, Amine | >75 | High purity, straightforward | Requires careful temperature control |
| Condensation | Aminophenol, Dibromoethane | High | Versatile for different derivatives | More complex reaction setup |
| Extrusion | Phenolic compounds | >85 | Continuous processing | Equipment cost |
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to replace halogen atoms.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzoxazines.
Scientific Research Applications
3,6-Dichloro-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of high-performance polymers and resins
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2H-1,4-benzoxazine involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as topoisomerase I, which is crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA processes, making it a potential candidate for anticancer therapies . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Regioselective Modifications
Electrophilic substitutions, such as formylation, yield mixtures of 6- and 8-formyl derivatives, with the 6-isomer predominating . These modifications are critical for tuning biological activity.
Structural Comparisons with Similar Compounds
Substitution Patterns and Ring Systems
Misassignments and Structural Corrections
Early studies misassigned the structure of 3,4-dihydro-2H-3-hydroxymethyl-1,4-benzoxazine as a benzoxazepine, underscoring the importance of NMR and X-ray validation .
Anticancer and Antiangiogenic Activity
- VEGFR-2 Inhibition : Naphthamide derivatives (e.g., compound 4a ) exhibit superior VEGFR-2 inhibition (IC50: 1.6 nM) compared to benzoxazine analogs (e.g., compound 5 , IC50: 40.8 nM) .
- Antiproliferative Effects : 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines show promise in cancer cell line assays, with yields up to 82% .
Cardiovascular and Antithrombotic Activity
- Vasorelaxant Effects: Oxypropanolamine derivatives demonstrate 2.5-fold higher β2-adrenergic receptor affinity than propranolol .
- Dual-Function Antithrombotics: Derivatives combining thrombin inhibition (Ki: submicromolar) and GPIIb/IIIa antagonism (IC50: submicromolar) are novel antithrombotics .
Key Research Findings and Trends
- Structure-Activity Relationships (SAR) : Chlorine substituents at C3/C6 enhance electronic withdrawal, improving receptor binding .
- Privileged Pharmacophores : The 1,4-benzoxazine scaffold is a bioisostere for benzoxazolone, enabling diverse drug design applications .
- Chiral Specificity: Enantiomers of benoxacor (R/S) degrade differently in soil, impacting environmental persistence .
Biological Activity
3,6-Dichloro-2H-1,4-benzoxazine is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological effects. The synthesis methods and case studies highlighting its efficacy in various applications are also discussed.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-aminophenol with dichloroacetyl chloride under controlled conditions. This method allows for the formation of the benzoxazine core structure while introducing chlorine substituents at specific positions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various benzoxazine derivatives, it was found that compounds with chlorine substituents showed enhanced activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were notably lower than those of its unsubstituted counterparts.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 12.5 |
| S. aureus | 25 | |
| P. aeruginosa | 15 |
Antifungal Activity
The antifungal potential of this compound has been evaluated against various fungal pathogens. In particular, it demonstrated strong activity against Rhizoctonia solani, with complete inhibition observed at concentrations as low as 50 µg/mL.
| Fungal Pathogen | Inhibition Concentration (µg/mL) | Efficacy (%) |
|---|---|---|
| Rhizoctonia solani | 50 | 100 |
| Botrytis cinerea | 100 | 85 |
| Phytophthora capsici | 200 | 70 |
Anticancer Activity
The anticancer properties of benzoxazines have garnered attention due to their ability to induce apoptosis in cancer cells. Studies show that this compound can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve the disruption of cell cycle progression and induction of oxidative stress.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study published in Mini-Reviews in Organic Chemistry highlighted the antimicrobial efficacy of several benzoxazine derivatives including this compound. The study reported significant bactericidal activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Antifungal Applications
In agricultural research focused on plant pathogens, compounds derived from benzoxazines were tested for their ability to control fungal diseases in crops. The findings indicated that formulations containing this compound effectively reduced disease severity in treated plants compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,6-Dichloro-2H-1,4-benzoxazine, and how are intermediates characterized?
- Methodological Answer : A widely reported synthesis involves cyclization of 2-aminophenols with 1,2-dibromoethane, followed by acylation with dichloroacetyl chloride . Key intermediates (e.g., 3,4-dihydro-2H-1,4-benzoxazines) are characterized via IR, NMR (¹H and ¹³C), ESI-MS, and elemental analysis. X-ray crystallography is critical for confirming stereochemistry, as demonstrated for compound 3a in a 2012 study .
Q. How can researchers validate the purity and structural integrity of this compound derivatives?
- Methodological Answer : Combine multiple analytical techniques:
- Chromatography : HPLC or TLC to assess purity.
- Spectroscopy : ¹H NMR for proton environments, ¹³C NMR for carbon backbone, and IR for functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks .
- Elemental Analysis : Validate empirical formulas within ±0.4% error .
Advanced Research Questions
Q. What strategies resolve contradictions in synthetic yields of this compound under varying reaction conditions?
- Methodological Answer : Systematic optimization is required:
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for improved cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance acylation kinetics .
- Temperature Control : Higher temperatures (80–100°C) often improve reaction rates but may increase side products .
- Data Analysis : Use DOE (Design of Experiments) to identify critical parameters. For example, a 2021 review highlights solvent polarity as a key factor in benzoxazine acylation .
Q. How do structural modifications at the N-acyl group influence biological activity in this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace dichloroacetyl groups with fluorinated or bulky substituents to modulate lipophilicity and target binding .
- Biological Assays : Test antifungal activity via MIC (Minimum Inhibitory Concentration) assays against Candida albicans or herbicidal activity using Arabidopsis models .
- Computational Modeling : Dock derivatives into enzyme active sites (e.g., cytochrome P450) to predict interactions .
Q. What experimental designs are recommended for analyzing the stability of this compound under physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor via LC-MS over 24–72 hours.
- Metabolite Identification : Use HR-MS/MS to detect hydrolysis products (e.g., free benzoxazine rings) .
- Accelerated Stability Testing : Expose the compound to heat (40–60°C) and humidity (75% RH) to simulate long-term storage .
Troubleshooting Experimental Challenges
Q. How to address low yields in the acylation step of this compound synthesis?
- Solution :
- Activation of Dichloroacetyl Chloride : Add a base (e.g., pyridine) to scavenge HCl and drive the reaction forward .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate pure products from unreacted starting materials .
Q. What steps mitigate discrepancies in NMR data interpretation for benzoxazine derivatives?
- Solution :
- DEPT-135 NMR : Differentiate CH₃, CH₂, and CH groups in complex spectra .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
- Reference Compounds : Compare with published spectra of structurally similar benzoxazines .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling dichloroacetyl chloride in benzoxazine synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize residual acid with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
